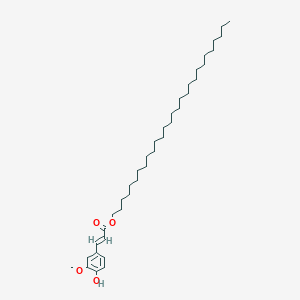

Octacosyl (E)-ferulate

概要

説明

Octacosyl (E)-ferulate (CAS: 101959-37-9) is a long-chain alkyl ester derived from ferulic acid, a hydroxycinnamic acid. Its molecular formula is C₃₈H₆₆O₄, with a molecular weight of 586.93 g/mol . Structurally, it consists of a 28-carbon (octacosyl) chain esterified to the trans (E)-isomer of ferulic acid, which features a 4-hydroxy-3-methoxyphenyl group conjugated to an acrylic acid moiety .

This compound is primarily isolated from plants such as Dendrobium species (orchids), Rhodiola henryi, and mulberry (Morus spp.) . It exhibits anti-inflammatory activity by inhibiting protein kinase C (PK-C)-mediated phosphorylation of histone III-S and suppressing TPA-induced inflammation in mice . Additionally, it is utilized in traditional Chinese medicine formulations, including treatments for throat disorders and immune support .

準備方法

Chemical Synthesis of Octacosyl (E)-Ferulate

Esterification via Carbodiimide Coupling

The most widely reported synthetic route involves esterification of trans-ferulic acid with octacosanol (C28H58O) using carbodiimide-based coupling agents. A study from Sci-Hub outlines the following protocol :

-

Reagents :

-

Trans-ferulic acid (1.0 equiv)

-

Octacosanol (1.2 equiv)

-

N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equiv)

-

4-Dimethylaminopyridine (DMAP, 0.2 equiv)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure :

-

Dissolve trans-ferulic acid and octacosanol in DCM under nitrogen.

-

Add DCC and DMAP sequentially at 0°C.

-

Stir the reaction mixture at room temperature for 24–48 hours.

-

Filter to remove dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate and purify via silica gel chromatography (hexane:ethyl acetate = 9:1).

-

-

Yield and Purity :

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 25°C (room temperature) |

| Solvent | Anhydrous DCM |

| Catalyst | DCC/DMAP |

| Reaction Time | 24–48 hours |

Mechanistic Insight : DCC activates the carboxylic acid group of ferulic acid, forming an O-acylisourea intermediate. Octacosanol then performs a nucleophilic attack, yielding the ester and DCU .

Acid-Catalyzed Fischer Esterification

An alternative method employs acid catalysts, though this approach is less common due to side reactions:

-

Reagents :

-

Trans-ferulic acid

-

Octacosanol

-

Concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA)

-

Toluene (as azeotropic solvent)

-

-

Procedure :

-

Reflux equimolar amounts of ferulic acid and octacosanol in toluene with 5 mol% H2SO4.

-

Use a Dean-Stark trap to remove water.

-

After 12 hours, neutralize the acid with NaHCO3, extract with ethyl acetate, and purify via recrystallization.

-

-

Yield and Limitations :

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

To enhance efficiency, industrial protocols utilize continuous flow reactors:

-

Setup :

-

Two reactant streams:

-

Trans-ferulic acid in DCM.

-

Octacosanol with DCC/DMAP in DCM.

-

-

Mixing at a T-junction followed by a 30-minute residence time in a heated coil (40°C).

-

-

Advantages :

Enzymatic Synthesis

Biocatalytic methods offer an eco-friendly alternative:

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Conditions :

-

Solvent-free system at 60°C.

-

72-hour reaction time.

-

Molecular sieves to absorb water.

-

-

Performance :

Extraction from Natural Sources

Isolation from Erythrina latissima

This compound was first isolated from the bark of E. latissima using the following protocol :

-

Extraction :

-

Dry bark powder extracted with methanol (3 × 24 hours).

-

Concentrate under vacuum to obtain a crude extract.

-

-

Partitioning :

-

Suspend extract in water; partition with n-hexane, ethyl acetate, and n-butanol.

-

Active ethyl acetate fraction subjected to column chromatography (SiO2, gradient elution).

-

-

Purification :

Yield from Natural Sources

| Source | Yield (mg/kg dry weight) |

|---|---|

| Erythrina latissima | 120–150 |

| Euphorbia formosana | 80–100 |

Analytical Characterization

Spectroscopic Confirmation

-

1H NMR (CDCl3): δ 7.65 (d, J = 16 Hz, H-2), 6.95 (d, J = 8 Hz, H-5), 6.25 (dd, J = 8, 2 Hz, H-6), 5.85 (d, J = 16 Hz, H-3), 4.20 (t, J = 7 Hz, OCH2), 3.90 (s, OCH3) .

-

13C NMR : δ 167.3 (C=O), 148.2 (C-4), 127.5 (C-2), 115.8 (C-5), 56.1 (OCH3), 64.5 (OCH2) .

Chromatographic Purity

-

HPLC Conditions :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| DCC/DMAP coupling | 65–78 | 95–98 | 24–48 hrs | Lab-scale |

| Continuous flow | 85–90 | 97–99 | 0.5 hrs | Industrial |

| Enzymatic synthesis | 58–62 | 90–92 | 72 hrs | Moderate |

| Natural extraction | 0.012–0.15 | 98–99 | Weeks | Limited |

Key Observations :

-

Chemical synthesis offers higher yields than natural extraction but requires toxic reagents.

-

Continuous flow reactors dramatically reduce reaction times and are optimal for industrial production .

-

Enzymatic methods, while sustainable, need optimization to compete with chemical yields.

Challenges and Optimization Strategies

Steric Hindrance in Long-Chain Alcohols

The long alkyl chain of octacosanol reduces nucleophilicity, necessitating:

Isomer Control

化学反応の分析

Types of Reactions

Octacosyl (E)-ferulate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Reagents such as sodium hydroxide and other nucleophiles are employed.

Major Products Formed

The major products formed from these reactions include various derivatives of ferulic acid and octacosanol, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Pharmaceutical Applications

-

Antioxidant Activity

- Octacosyl (E)-ferulate demonstrates significant antioxidant properties, which can protect cells from oxidative stress. Studies have shown that it can stabilize liposomes against leakage while maintaining antioxidant capacity within these structures . This makes it a valuable ingredient in formulations aimed at reducing oxidative damage in various medical conditions.

- Antimicrobial Properties

-

Drug Delivery Systems

- The lipophilic nature of this compound allows it to be used as a carrier in drug delivery systems. Its ability to form inclusion complexes with polysaccharides like amylose enhances the bioavailability of bioactive compounds . This application is particularly relevant in cancer therapy and other chronic diseases where effective delivery of therapeutic agents is critical.

Food Science Applications

- Food Preservation

- Functional Food Ingredients

Cosmetic Applications

- Skin Care Formulations

- Stabilizing Agent

Case Studies

作用機序

Octacosyl (E)-ferulate exerts its effects primarily through the inhibition of protein kinase C (PK-C) phosphorylation. This inhibition reduces the activation of inflammatory pathways, thereby decreasing inflammation. Additionally, its antioxidant properties help in scavenging free radicals, further contributing to its anti-inflammatory effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Observations :

- Hydrophobicity : Longer alkyl chains (e.g., C28 in octacosyl) enhance lipid solubility, facilitating interaction with cellular membranes. This property is critical for compounds like octacosyl acetate, which forms water-repellent layers on plant surfaces .

- Bioactivity : Anti-inflammatory effects are prominent in octacosyl (E)-ferulate, while hexacosyl (E)-ferulate acts as an antioxidant. Chain length may modulate target specificity; longer chains could improve membrane anchoring for kinase inhibition .

Cis-Trans Isomerism in Ferulate Derivatives

The E/Z configuration of the ferulate double bond affects chemical behavior and bioactivity. This compound has a trans configuration, evidenced by a coupling constant (³J = 16.1 Hz) in NMR and distinct HPLC elution patterns . Cis isomers (Z-configuration, ³J = 12.8 Hz) exhibit altered chemical shifts and reversed elution order in normal-phase HPLC . These isomers can coexist due to thermodynamic equilibrium, complicating purification but offering insights into structure-activity relationships .

Related Esters and Functional Analogues

(i) Octacosyl Cerotate

A structurally analogous ester from Rhodiola henryi, octacosyl cerotate replaces ferulic acid with cerotic acid (a C26 fatty acid).

(ii) Beta-Hydroxypropiovanillone

Its smaller size (MW 196.2) and lack of alkyl chain limit membrane interaction but may improve bioavailability for cytoplasmic targets .

Analytical and Functional Considerations

- Chromatography: Reverse-phase HPLC effectively separates E/Z isomers of alkyl ferulates. This compound elutes earlier than its cis counterpart in normal-phase systems .

- Stress Response : Octacosyl esters, including acetate and ferulate, accumulate under drought stress, suggesting a role in plant cuticle formation and water retention .

- Thermodynamic Stability : The trans configuration of this compound is more thermodynamically stable than the cis form, favoring its natural abundance .

生物活性

Octacosyl (E)-ferulate is a naturally occurring ester formed from ferulic acid and octacosanol, notable for its diverse biological activities. This compound has garnered attention in various fields, including pharmacology, biochemistry, and cosmetics, due to its antioxidant, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a long-chain fatty alcohol structure, which enhances its lipophilicity. This property allows for better integration into lipid membranes compared to shorter-chain counterparts. The molecular formula is C₃₈H₇₄O₃, and it has a molecular weight of 586.0 g/mol.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage.

- Anti-inflammatory Effects : The compound inhibits inflammatory pathways, potentially through the suppression of pro-inflammatory cytokines.

- Cholesterol-lowering Effects : It exhibits properties that may help in reducing cholesterol levels in the bloodstream.

- Cytoprotective Properties : this compound protects cells from apoptosis induced by various stressors.

Antioxidant Properties

This compound has demonstrated significant antioxidant activity. In vitro studies have shown that it effectively scavenges free radicals, with an IC₅₀ value indicating its potency compared to standard antioxidants.

| Compound | IC₅₀ Value (µg/mL) |

|---|---|

| This compound | 56.50 ± 2.38 |

| Trolox | 15.00 ± 1.50 |

Anti-inflammatory Effects

Research indicates that this compound can inhibit tumor promotion induced by agents like TPA through the downregulation of protein kinase C (PK-C) activity. This inhibition has been linked to reduced histone phosphorylation levels.

Antimicrobial Activity

This compound exhibits antibacterial properties against various strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 mg/mL |

| Escherichia coli | 0.250 mg/mL |

| Pseudomonas aeruginosa | 0.500 mg/mL |

Case Studies

- Tumor Promotion Inhibition : A study demonstrated that this compound significantly inhibits TPA-induced tumor promotion in mouse skin models by modulating PK-C signaling pathways.

- Antimicrobial Efficacy : A clinical evaluation showed that this compound effectively reduced bacterial load in infected wounds caused by Staphylococcus aureus.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is absorbed well when administered orally, with a half-life suitable for therapeutic applications. Its distribution is enhanced due to its lipophilic nature, allowing it to penetrate cell membranes effectively.

Applications in Research and Industry

The unique properties of this compound make it a valuable compound in various fields:

- Pharmaceuticals : Potential applications in developing anti-inflammatory and anticancer drugs.

- Cosmetics : Used as an ingredient in skincare products due to its antioxidant properties.

- Nutraceuticals : Investigated for its role in dietary supplements aimed at reducing oxidative stress and inflammation.

Q & A

Basic Research Questions

Q. How can researchers analyze the phase-specific distribution of Octacosyl (E)-ferulate in multiphase systems like emulsions?

- Methodology : Use partitioning experiments to separate oil, aqueous, and precipitate phases (e.g., centrifugation or solvent extraction). Quantify the compound in each phase via HPLC with UV detection or LC-MS. For example, in fish oil-enriched milk, this compound (C12 analog) predominantly localizes in the oil phase due to its high hydrophobicity, while shorter-chain analogs partition at the interface .

- Key Data : Partition coefficients (log P) derived from phase distribution studies can predict behavior in complex matrices.

Q. What validated analytical methods exist for quantifying this compound in biological or food matrices?

- Methodology : Employ reverse-phase HPLC with C18 columns and mobile phases like methanol/water (e.g., 85:15 v/v) for separation. Detection at 320 nm (characteristic UV absorption of ferulic acid derivatives) ensures specificity. Calibration curves using certified reference materials (e.g., CAS 101959-37-9) are critical for accuracy .

- Validation Parameters : Include linearity (R² > 0.99), recovery rates (90–110%), and LOD/LOQ (e.g., 0.1 µg/mL and 0.3 µg/mL, respectively).

Advanced Research Questions

Q. How does alkyl chain length influence the antioxidant efficacy of this compound compared to shorter-chain ferulate esters?

- Experimental Design : Compare lipid peroxidation inhibition in model systems (e.g., fish oil-enriched milk) by monitoring markers like 1-penten-3-one (Figure 3), 2,4-heptadienal (Figure 5), and α-tocopherol degradation (Figure 6). Longer chains (e.g., C28) may enhance lipid-phase solubility but reduce interfacial activity, leading to trade-offs between radical scavenging and phase localization .

- Contradiction Analysis : While C12 ferulate shows superior interfacial antioxidant activity, this compound’s higher hydrophobicity may limit its effectiveness in aqueous-rich systems. Conflicting results across studies may arise from differences in emulsion composition or oxidation triggers (e.g., light vs. metal ions).

Q. What mechanisms underlie the anti-inflammatory activity of this compound in vivo?

- Methodology : Use TPA-induced inflammation models in mice to assess inhibition of PK-C-dependent histone III-S phosphorylation. Dose-response studies (e.g., 5–50 mg/kg) combined with Western blotting or ELISA for cytokines (e.g., TNF-α, IL-6) can elucidate pathways. Molecular docking may predict interactions with PK-C or NF-κB targets .

- Data Interpretation : Note that in vitro potency (IC₅₀) may not translate directly to in vivo efficacy due to bioavailability challenges from high molecular weight (586.93 g/mol) and log P > 8 .

Q. How can researchers resolve discrepancies in reported bioactivity of this compound across plant sources?

- Approach : Perform metabolomic profiling of source materials (e.g., Morus spp. vs. Bauhinia racemosa) to identify co-extracted compounds (e.g., flavonoids, triterpenes) that may synergize or antagonize its effects. Standardize extraction protocols (e.g., ethanol/water ratios, temperature) to minimize variability .

- Case Study : In black mulberry, this compound coexists with oleanolic acid and quercetin, which may enhance antioxidant activity via redox cycling .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing time-dependent degradation data of this compound?

- Guidance : Use mixed-effects models to account for repeated measures (e.g., oxidation markers sampled over 13 days). Nonlinear regression (e.g., Weibull model) can describe degradation kinetics. Report means ± SD (n ≥ 3) and significance via ANOVA with post-hoc tests (e.g., Tukey’s HSD) .

Q. How should researchers address solubility challenges in cell-based assays for this compound?

特性

IUPAC Name |

octacosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H66O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33-42-38(40)32-30-35-29-31-36(39)37(34-35)41-2/h29-32,34,39H,3-28,33H2,1-2H3/b32-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGLOISSVVAGBD-NHQGMKOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35321-71-2 | |

| Record name | Cluytyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035321712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。